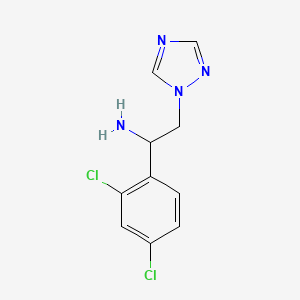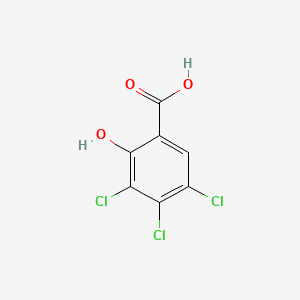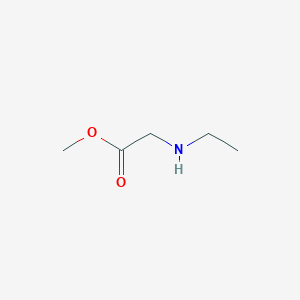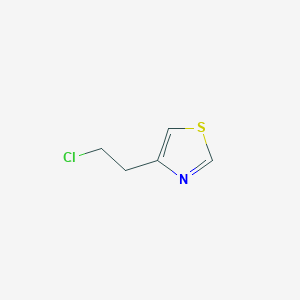
4-(2-Chloroethyl)-1,3-thiazole
説明
4-(2-Chloroethyl)-1,3-thiazole (CET) is a halogenated thiazole compound that has been studied for its potential applications in various scientific research fields. It is a member of the thiazole family, which is composed of heterocycles that contain a sulfur atom and a nitrogen atom in their ring structure. CET is a versatile compound that has been used in numerous scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
Chemical and Biological Importance
4-(2-Chloroethyl)-1,3-thiazole is part of a broader category of 1,3-thiazole derivatives, which are crucial in heterocyclic chemistry and drug design. Thiazoles, due to their unique molecular architecture, offer a wide range of applications in synthetic and medicinal chemistry. They serve as bioactive agents, sensors, catalysts, and are pivotal in drug development processes. The molecular structure of thiazoles, including substitutions like 4-(2-Chloroethyl), allows for diverse biological activities and applications in creating novel therapeutic agents (Nayak & Gaonkar, 2019).
Anti-inflammatory and Immunostimulatory Effects
Specific derivatives of 1,3-thiazole, including compounds structurally related to this compound, have shown significant biological activities. For instance, N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives exhibit potent anti-inflammatory properties by directly inhibiting 5-lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammation-related diseases like asthma and rheumatoid arthritis. This indicates the potential of this compound derivatives in the development of anti-inflammatory drugs (Suh et al., 2012).
Catalytic Applications and Material Science
In the realm of material science and catalysis, thiazole derivatives have been employed as precursors for nanomaterials and in catalyzing chemical reactions. For instance, thiazole-based compounds have been utilized in the synthesis of palladium nanoparticles, which are instrumental in catalyzing Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. This showcases the versatility of thiazole derivatives, including those similar to this compound, in catalysis and nanotechnology (Sharma et al., 2013).
Corrosion Inhibition
Thiazole derivatives have also found applications in corrosion inhibition, particularly in protecting metals from corrosive environments. By forming protective layers on metal surfaces, thiazole compounds, including those related to this compound, prevent or significantly reduce the rate of corrosion. This application is crucial in industries where metal longevity and integrity are essential, such as in construction and manufacturing (Kaya et al., 2016).
作用機序
- Chlorambucil is a chemotherapy agent used in the management of chronic lymphocytic leukemia and malignant lymphomas .
- Its primary targets are DNA strands . Chlorambucil directly attacks DNA by cross-linking guanine bases in the DNA double-helix strands. This process prevents the strands from uncoiling and separating, which is essential for DNA replication. Consequently, affected cells can no longer divide .
- This carbonium ion alkylates (adds an alkyl group to) nitrogen or oxygen atoms in guanine bases within DNA. Alkylation leads to the formation of DNA cross-links , inhibiting both DNA replication and transcription .
Target of Action
Mode of Action
特性
IUPAC Name |
4-(2-chloroethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-2-1-5-3-8-4-7-5/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKXFYXCQCXHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608582 | |
| Record name | 4-(2-Chloroethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850851-60-4 | |
| Record name | 4-(2-Chloroethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




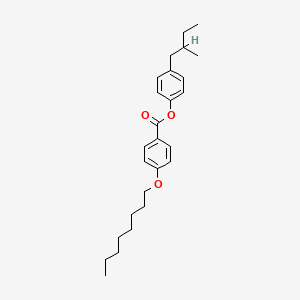
![Benzo[b]thiophene-2-carboxaldehyde, 6-methyl-](/img/structure/B3057705.png)
![2-[(4-Phenoxyphenoxy)methyl]oxirane](/img/structure/B3057707.png)
![Methyl [4-(bromoacetyl)phenyl]acetate](/img/structure/B3057710.png)
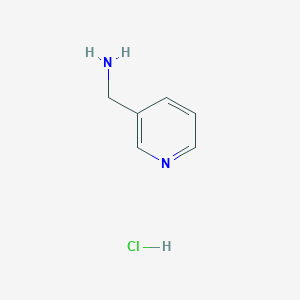
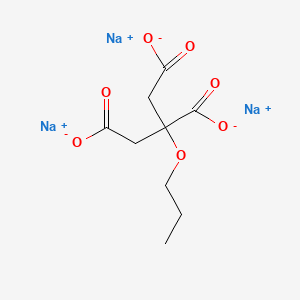
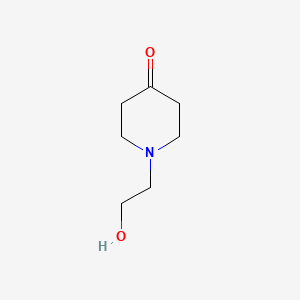
![N-[(4-chlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine](/img/structure/B3057716.png)

